molecular formula C36H44N4 B173376 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane CAS No. 18084-64-5

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B173376
CAS No.: 18084-64-5
M. Wt: 532.8 g/mol
InChI Key: VXOJKUWHCFFUCO-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C36H44N4. It is a tetrabenzylated derivative of cyclam, known for its ability to act as a fluoride receptor in its solid state

Mechanism of Action

Target of Action

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetrabenzylated derivative of cyclam . It primarily targets fluoride ions, behaving as a fluoride receptor in its solid state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other ions could potentially affect its ability to act as a fluoride receptor. It is stored under nitrogen and protected from light to maintain its stability .

Preparation Methods

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane typically involves the reaction of cyclam with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with benzyl groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound in high purity. The product is usually purified by recrystallization or column chromatography to achieve a purity of over 97% .

Chemical Reactions Analysis

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of benzyl groups.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to the formation of the parent cyclam compound.

Scientific Research Applications

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane include:

The uniqueness of this compound lies in its tetrabenzyl substitution, which enhances its ability to act as a fluoride receptor and form stable metal complexes, distinguishing it from its analogs .

Properties

IUPAC Name

1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJKUWHCFFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330261
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18084-64-5
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18084-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane interact with metal ions, and what are the structural implications?

A1: this compound (TBCD) acts as a macrocyclic ligand, meaning it can bind to metal ions through its four nitrogen atoms. [, ] This forms a stable complex with a cavity size suitable for accommodating various transition metals. The benzyl groups on the TBCD structure can influence the geometry of the resulting complex, leading to distortions from ideal geometries like square planar or tetrahedral. [, ] For example, in a study involving a Co(II) complex, TBCD coordinated to the metal center in a tetradentate fashion, resulting in a distorted square pyramidal geometry. []

Q2: What spectroscopic techniques are commonly used to characterize complexes containing this compound?

A2: Several spectroscopic techniques are employed to characterize TBCD-containing complexes. X-ray crystallography can reveal the solid-state structure, including bond lengths and angles. [, ] Electron paramagnetic resonance (EPR) spectroscopy provides information about the electronic structure and coordination environment of paramagnetic metal centers. [] Resonance Raman (rRaman) spectroscopy can identify specific functional groups, such as metal-oxo bonds, within the complex. [] Additionally, X-ray absorption spectroscopy (XAS) techniques, including Extended X-ray Absorption Fine Structure (EXAFS), can probe the local coordination environment and oxidation state of the metal center. []

Q3: Has this compound been utilized in material science applications?

A3: Yes, TBCD's ability to strongly bind to metal ions makes it valuable in material science. For instance, it has been successfully incorporated into magnetic nanoparticles. [] Specifically, TBCD-modified Fe3O4 nanoparticles were developed for magnetic solid-phase extraction (MSPE) of polycyclic aromatic hydrocarbons (PAHs) from environmental water samples. [] The benzyl groups of TBCD facilitated strong π-π stacking interactions with the PAHs, enabling efficient and selective extraction. []

Q4: Have there been any computational studies on this compound-containing complexes?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to develop structural models and understand the electronic properties of TBCD-containing complexes. [] For example, DFT calculations were used to elucidate the hydrogen bonding interactions and the resulting polarization of Co-oxo bonds in a Co(IV)-oxo complex with a protonated TBCD ligand. [] These calculations provided insights into the complex's reactivity in hydrogen and oxygen atom transfer reactions. []

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